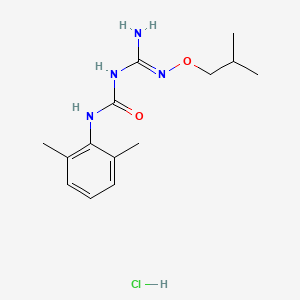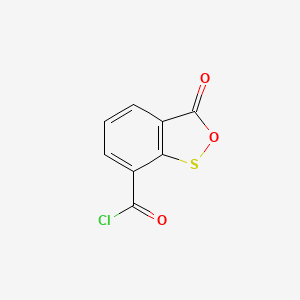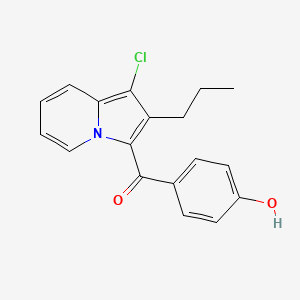![molecular formula C17H18N2O4 B14443084 [3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate CAS No. 73147-20-3](/img/structure/B14443084.png)
[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxycarbonylamino group attached to a phenyl ring, which is further connected to an N-ethyl-N-phenylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate typically involves the reaction of 3-(methoxycarbonylamino)aniline with ethyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(methoxycarbonylamino)phenyl] N-phenylcarbamate
- [3-(methoxycarbonylamino)phenyl] carbonochloridate
Uniqueness
Compared to similar compounds, [3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate exhibits unique reactivity and properties due to the presence of the N-ethyl group. This structural difference can influence its chemical behavior, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
73147-20-3 |
|---|---|
Fórmula molecular |
C17H18N2O4 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C17H18N2O4/c1-3-19(14-9-5-4-6-10-14)17(21)23-15-11-7-8-13(12-15)18-16(20)22-2/h4-12H,3H2,1-2H3,(H,18,20) |
Clave InChI |
TWWODOWIDRHPDM-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


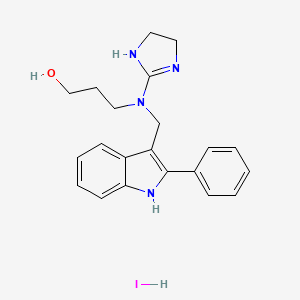
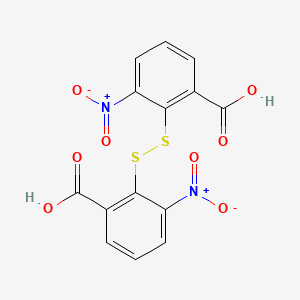
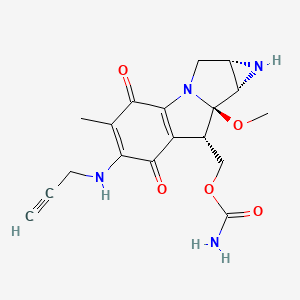

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)





